molecular formula C69H112N26O14 B013309 H-Phe-Gln-Trp-Gln-Arg-Asn-Ile-Arg-Lys-Val-Arg-NH2 CAS No. 832729-13-2

H-Phe-Gln-Trp-Gln-Arg-Asn-Ile-Arg-Lys-Val-Arg-NH2

Cat. No. B013309
M. Wt: 1529.8 g/mol
InChI Key: SIROSQHTQDVQTI-JDJCIBPGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Peptides are short chains of amino acids linked by peptide bonds. They are fundamental components of cells that carry out important biological functions. The peptide you mentioned is composed of the following amino acids: Phenylalanine (Phe), Glutamine (Gln), Tryptophan (Trp), Arginine (Arg), Asparagine (Asn), Isoleucine (Ile), Lysine (Lys), and Valine (Val).



Synthesis Analysis

Peptides are typically synthesized using techniques like solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing chain, which is attached to insoluble beads.



Molecular Structure Analysis

The structure of a peptide can be analyzed using various techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and cryo-electron microscopy (cryo-EM). These methods can provide detailed information about the three-dimensional arrangement of atoms in the peptide.



Chemical Reactions Analysis

Peptides can undergo various chemical reactions. One common reaction is the formation of a disulfide bond between two cysteine residues, which can stabilize the peptide’s structure. Other reactions can involve the side chains of the amino acids, depending on their chemical properties.



Physical And Chemical Properties Analysis

The physical and chemical properties of a peptide can be influenced by its amino acid composition and sequence. For example, the presence of charged or polar amino acids can affect the peptide’s solubility, while the presence of aromatic amino acids can influence its absorbance of UV light.


Scientific Research Applications

Peptide Structure and Stability

The peptide sequence H-Phe-Gln-Trp-Gln-Arg-Asn-Ile-Arg-Lys-Val-Arg-NH2 is related to studies in peptide structure and stability. Specifically, research has focused on the formation of β-hairpin structures in peptides, with studies revealing the importance of certain amino acid sequences in stabilizing these structures. Ornithine (Orn), for instance, has been shown to form a turn structure that significantly stabilizes β-hairpins when linked through the δ-amino group, comparable to d-Pro-Gly in inducing β-hairpin formation (Nowick & Brower, 2003).

Peptide Libraries and Proteomics

Studies have also utilized peptide libraries to understand the binding mechanisms of various amino acids to proteins. For instance, different amino acids linked to chromatographic beads have been used to study the binding of baits to proteins, as represented by the cytoplasmic proteome of human red blood cells. This study shed light on the 'Grand Catchers' and 'Petite Catchers' among amino acids, with certain amino acids like Arg and Phe capturing a significantly higher number of unique gene products (Bachi et al., 2008).

Tritium Labelling of Peptides

The peptide sequence has relevance in the tritium labelling of neuropeptides for studies in radioreceptor binding assays and the mapping of metabolic pathways. This method allows the characterization of the binding affinities and metabolic pathways of various peptides, contributing to our understanding of their biological functions (Tóth et al., 2012).

Peptide-Based Therapeutics

Research into peptide-based therapeutics, particularly for conditions like multiple sclerosis, has involved the design and synthesis of peptide analogues based on specific protein epitopes. Studies in this domain aim to identify peptide structures that can modulate immune responses and provide therapeutic benefits (Tselios et al., 2000).

Safety And Hazards

The safety and hazards associated with a peptide depend on its biological activity. Some peptides are toxic or allergenic, while others are safe for use in humans. It’s important to thoroughly test any new peptide for potential adverse effects.


Future Directions

The study of peptides is a rapidly advancing field with many potential applications in biotechnology and medicine. Future research could focus on understanding the function of your peptide, improving methods for its synthesis, and exploring its potential uses.


properties

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]pentanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C69H112N26O14/c1-5-37(4)55(66(109)91-46(23-15-31-84-69(80)81)58(101)88-44(20-11-12-28-70)62(105)94-54(36(2)3)65(108)86-43(56(75)99)21-13-29-82-67(76)77)95-64(107)50(34-53(74)98)93-59(102)45(22-14-30-83-68(78)79)89-60(103)48(25-27-52(73)97)90-63(106)49(33-39-35-85-42-19-10-9-18-40(39)42)92-61(104)47(24-26-51(72)96)87-57(100)41(71)32-38-16-7-6-8-17-38/h6-10,16-19,35-37,41,43-50,54-55,85H,5,11-15,20-34,70-71H2,1-4H3,(H2,72,96)(H2,73,97)(H2,74,98)(H2,75,99)(H,86,108)(H,87,100)(H,88,101)(H,89,103)(H,90,106)(H,91,109)(H,92,104)(H,93,102)(H,94,105)(H,95,107)(H4,76,77,82)(H4,78,79,83)(H4,80,81,84)/t37-,41-,43-,44-,45-,46-,47-,48-,49-,50-,54-,55-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIROSQHTQDVQTI-JDJCIBPGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C69H112N26O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1529.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Phe-Gln-Trp-Gln-Arg-Asn-Ile-Arg-Lys-Val-Arg-NH2

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